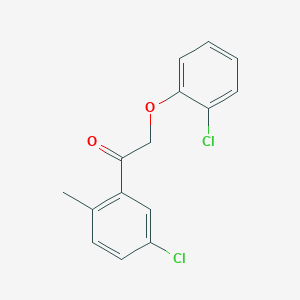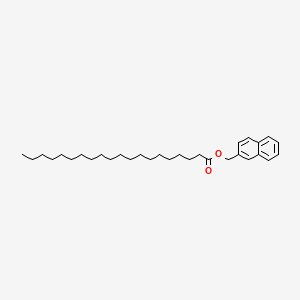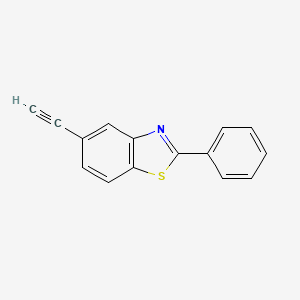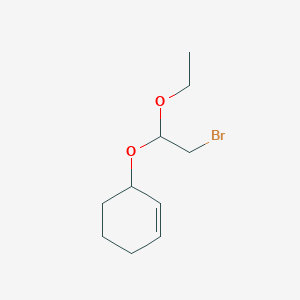![molecular formula C12H12N4O3S B14404894 N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide CAS No. 89565-41-3](/img/structure/B14404894.png)
N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide is a complex organic compound with the molecular formula C12H12N4O3S. This compound is characterized by the presence of a hydrazinesulfonyl group attached to a phenyl ring, which is further connected to a pyridine-3-carboxamide moiety. It is a derivative of pyridine and has significant applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(hydrazinesulfonyl)benzoic acid with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of magnetically recoverable catalysts has also been explored to facilitate the synthesis of pyridine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinamide: An isomer of nicotinamide with a similar pyridine-carboxamide structure.
Pyrazinamide: A pyrazine derivative used as an anti-tubercular agent.
Uniqueness
N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide is unique due to the presence of the hydrazinesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
89565-41-3 |
|---|---|
Formule moléculaire |
C12H12N4O3S |
Poids moléculaire |
292.32 g/mol |
Nom IUPAC |
N-[4-(hydrazinesulfonyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H12N4O3S/c13-16-20(18,19)11-5-3-10(4-6-11)15-12(17)9-2-1-7-14-8-9/h1-8,16H,13H2,(H,15,17) |
Clé InChI |
ULCSFLXOAUZACC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


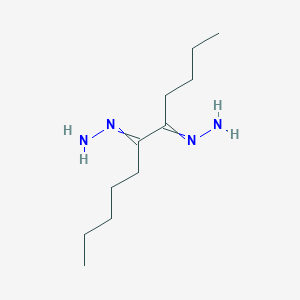
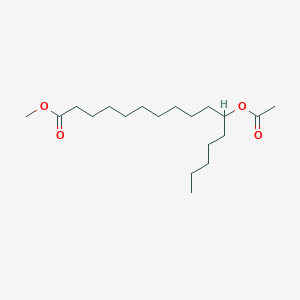
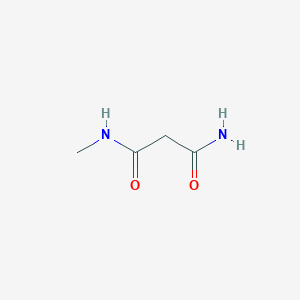
![N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine](/img/structure/B14404843.png)
![4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14404844.png)
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)
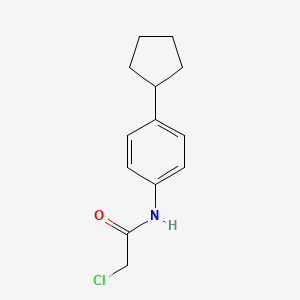

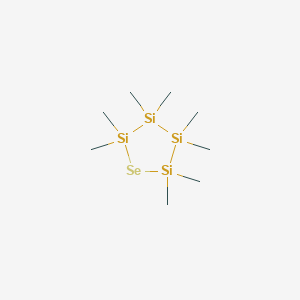
![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-](/img/structure/B14404873.png)
